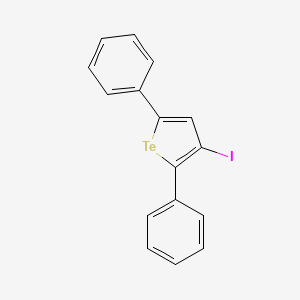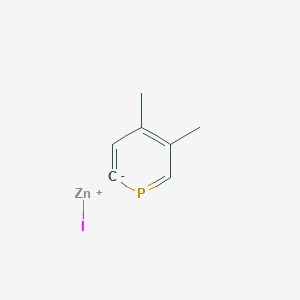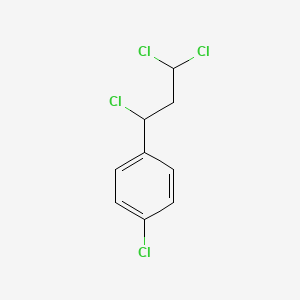
1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide is a chemical compound that belongs to the family of indocarbocyanine dyes. This compound is known for its lipophilic properties and is often used as a fluorescent tracer in various scientific applications. Its unique structure allows it to embed in lipid bilayers, making it highly useful in biological and medical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide typically involves the reaction of 2,3,3-trimethylindolenine with 1-iodohexadecane under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the compound meets the required standards for scientific research and industrial applications .
化学反应分析
Types of Reactions
1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, resulting in the formation of oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions result in oxidized or reduced forms of the compound .
科学研究应用
1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent tracer to study the behavior of lipids and other molecules in various chemical environments.
Biology: Employed in cell biology to label and track the movement of lipids and proteins within cells.
Medicine: Utilized in medical imaging techniques to visualize and study the structure and function of biological tissues.
作用机制
The mechanism of action of 1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide involves its ability to embed in lipid bilayers due to its lipophilic nature. Once embedded, the compound exhibits strong fluorescence, allowing researchers to visualize and track the movement of lipids and other molecules within biological systems. The molecular targets and pathways involved include lipid membranes and associated proteins .
相似化合物的比较
Similar Compounds
1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindocarbocyanine Perchlorate (DiI): Another indocarbocyanine dye used as a fluorescent tracer.
1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindodicarbocyanine Perchlorate (DiD): Similar to DiI but with different spectral properties.
1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindotricarbocyanine Iodide (DiR): Another related dye with unique fluorescence characteristics
Uniqueness
1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide is unique due to its specific structure, which includes a long alkyl chain and an iodine atom. This structure provides distinct lipophilic and fluorescent properties, making it highly effective for use in various scientific research applications. Its ability to embed in lipid bilayers and exhibit strong fluorescence sets it apart from other similar compounds .
属性
CAS 编号 |
142315-21-7 |
|---|---|
分子式 |
C27H45I2N |
分子量 |
637.5 g/mol |
IUPAC 名称 |
1-(16-iodohexadecyl)-2,3,3-trimethylindol-1-ium;iodide |
InChI |
InChI=1S/C27H45IN.HI/c1-24-27(2,3)25-20-16-17-21-26(25)29(24)23-19-15-13-11-9-7-5-4-6-8-10-12-14-18-22-28;/h16-17,20-21H,4-15,18-19,22-23H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
AAFDWOXGEOLLPJ-UHFFFAOYSA-M |
规范 SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCCCCCCCCCCCCCI.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)


![2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-](/img/structure/B12558406.png)


![5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol](/img/structure/B12558427.png)

![[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12558444.png)

![3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL](/img/structure/B12558459.png)
